molecular formula C30H48O3 B10754096 Oleanoic acid

Oleanoic acid

Cat. No.: B10754096
M. Wt: 456.7 g/mol
InChI Key: MIJYXULNPSFWEK-LGSDIRQTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Oleanolic acid can be synthesized through various methods. One common approach involves the biosynthesis pathway starting from mevalonate to create squalene. Squalene monooxygenase oxidizes squalene to form an epoxide, resulting in 2,3-oxidosqualene. Beta-amyrin synthase then catalyzes the formation of beta-amyrin through a ring formation cascade. Finally, the cytochrome P450 enzyme CYP716AATR2 oxidizes carbon 28, converting it into a carboxylic acid to form oleanolic acid .

Industrial Production Methods

Industrial production of oleanolic acid typically involves extraction from plant sources. Ethanol and methanol are commonly used solvents for extraction due to their high efficiency . Ethanol is preferred over methanol due to its lower toxicity. The extraction process may involve heating, freeze-drying, and grinding of plant materials .

Properties

Molecular Formula

C30H48O3

Molecular Weight

456.7 g/mol

IUPAC Name

(4aS,6aS,6bR,10R,12aR)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C30H48O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h8,20-23,31H,9-18H2,1-7H3,(H,32,33)/t20?,21?,22?,23-,27+,28-,29-,30+/m1/s1

InChI Key

MIJYXULNPSFWEK-LGSDIRQTSA-N

Isomeric SMILES

C[C@]12CC[C@H](C(C1CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5(C4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.